molecular formula C20H14ClN5O3 B13741025 6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 4604-43-7

6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B13741025
CAS No.: 4604-43-7
M. Wt: 407.8 g/mol
InChI Key: LUFJNPKIHVKFGR-UHFFFAOYSA-N
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Description

6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is part of the pyranopyrazole family, known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction (MCR) in aqueous media. The reaction involves the condensation of aryl aldehydes, malononitrile, and 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 6-Amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles
  • 6-Amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles

Comparison: Compared to its analogs, 6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits unique properties due to the presence of the 3-chlorophenyl and 4-nitrophenyl groups. These substituents can influence the compound’s biological activity, making it more potent in certain applications .

Properties

CAS No.

4604-43-7

Molecular Formula

C20H14ClN5O3

Molecular Weight

407.8 g/mol

IUPAC Name

6-amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H14ClN5O3/c1-11-17-18(12-5-7-14(8-6-12)26(27)28)16(10-22)19(23)29-20(17)25(24-11)15-4-2-3-13(21)9-15/h2-9,18H,23H2,1H3

InChI Key

LUFJNPKIHVKFGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Cl

Origin of Product

United States

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